molecular formula C17H11ClN2O2S B5613320 1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone

1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone

Cat. No.: B5613320
M. Wt: 342.8 g/mol
InChI Key: MMXNYGPGDGHEFS-UHFFFAOYSA-N
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Description

1H-Benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone is a heterocyclic organic compound featuring a benzimidazole moiety linked via a methanone group to a benzothiophene ring. The benzothiophene subunit is substituted with a chlorine atom at position 3 and a methoxy group at position 4. This molecular architecture combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which may influence its electronic properties, solubility, and reactivity. Benzimidazoles are well-documented for their pharmaceutical relevance, including roles as kinase inhibitors and antimicrobial agents, while benzothiophenes are explored for their optoelectronic and bioactive properties .

Properties

IUPAC Name

benzimidazol-1-yl-(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c1-22-10-6-7-11-14(8-10)23-16(15(11)18)17(21)20-9-19-12-4-2-3-5-13(12)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNYGPGDGHEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3C=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs include derivatives with variations in heterocyclic cores, substituents, and linker groups. Key examples from the literature:

Compound Name Core Structure Substituents/Linkers Key Features
1H-Benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone Benzimidazole-Benzothiophene Cl (C3), OCH₃ (C6), methanone linker Dual electronic effects (Cl/OCH₃)
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine Cl, CN, hydrazino linker Sulfone groups, polarizable nitrile
2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol Benzimidazole-Phenol Ethoxy, hydroxy, methyl linker Hydrogen-bonding capacity
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol Benzimidazole-Phenol OCH₃, methyl Planar structure, N-donor sites

Substituent Impact :

  • Chlorine (Cl) : Enhances lipophilicity and may improve membrane permeability compared to methoxy or ethoxy groups .
  • Methoxy vs.
  • Linker Groups: Methanone linkers (as in the target compound) provide rigidity, whereas hydrazine or methylene linkers (e.g., in ) introduce flexibility, affecting conformational stability.

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